The synthesis of H-Arginine-4M-betana hydrochloride salt typically involves several methods, including solid-phase peptide synthesis and solution-phase synthesis.
Methods:
Technical Details: The synthesis may require specific conditions such as controlled pH and temperature, as well as the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to promote efficient coupling reactions .
The molecular structure of H-Arginine-4M-betana hydrochloride salt reveals key features that contribute to its biochemical properties:
H-Arginine-4M-betana hydrochloride salt participates in various chemical reactions that are significant for its applications:
These reactions are essential for understanding how this compound can be utilized in biological systems and pharmaceutical applications .
The mechanism of action for H-Arginine-4M-betana hydrochloride salt primarily revolves around its role in enhancing nitric oxide production in biological systems:
Data supporting these mechanisms include studies demonstrating enhanced vascular responses upon administration of arginine derivatives .
H-Arginine-4M-betana hydrochloride salt has several scientific uses:
Traditional synthetic pathways for H-Arg-4M-Betana hydrochloride salt involved sequential coupling of 4-methylbenzimidazole with protected arginine derivatives, followed by acidic deprotection and salt formation. These routes suffered from excessive solvent consumption (particularly dichloromethane and DMF), multi-step purification requirements, and atom economies below 40% due to stoichiometric by-products [2] [5]. Contemporary optimizations address these limitations through:
Table 1: Comparative Analysis of Synthetic Methods
Method | Reaction Steps | Atom Economy (%) | Overall Yield (%) | Key Improvement |
---|---|---|---|---|
Traditional Batch | 5 | 38 | 45 | Baseline |
Catalytic Amidation | 3 | 72 | 78 | Reduced solvent volume (50%) |
Continuous Flow | 4 | 68 | 89 | Enhanced stereocontrol (92% ee) |
Enzymatic Deprotection | 5 | 41 | 81 | Elimination of mineral acid waste |
Pharmaceutical syntheses historically generate 25–100 kg waste per kg API (E-factor), primarily from solvents [2] [5]. For H-Arg-4M-Betana hydrochloride salt, sustainable scale-up strategies include:
Table 2: Environmental Impact Metrics for Solvent Systems
Solvent | Global Warming Potential (kg CO₂-eq/kg) | Human Toxicity Score | Recyclability (%) | Reaction Yield (%) |
---|---|---|---|---|
DMF | 5.8 | 8.9 | <30 | 88 |
Ethanol | 1.2 | 1.5 | 85 | 90 |
Cyrene | 0.9 | 0.3 | 95 | 91 |
2-MeTHF | 1.5 | 1.0 | 90 | 93 |
Targeted molecular redesigns of H-Arg-4M-Betana focus on augmenting ligand-receptor specificity and metabolic stability:
Table 3: Structure-Activity Relationships of Modified Analogs
Structural Modification | Aqueous Solubility (mg/mL) | Plasma Stability (t₁/₂, h) | Membrane Permeability (Papp, 10⁻⁶ cm/s) |
---|---|---|---|
Parent Hydrochloride | 9.0 | 1.8 | 4.2 |
C2-Fluorinated Guanidine | 6.5 | 5.1 | 15.7 |
C5-Cyano Benzimidazole | 4.2 | 2.5 | 18.3 |
Saccharinate Salt | 28.0 | 1.9 | 12.0 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1